4-(4-Acetylphenyl)benzonitrile
CAS No.: 59211-64-2
Cat. No.: VC7859400
Molecular Formula: C15H11NO
Molecular Weight: 221.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59211-64-2 |
|---|---|
| Molecular Formula | C15H11NO |
| Molecular Weight | 221.25 g/mol |
| IUPAC Name | 4-(4-acetylphenyl)benzonitrile |
| Standard InChI | InChI=1S/C15H11NO/c1-11(17)13-6-8-15(9-7-13)14-4-2-12(10-16)3-5-14/h2-9H,1H3 |
| Standard InChI Key | ZHAVPTWVWAHVHD-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C#N |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C#N |
Introduction
Chemical Structure and Physicochemical Properties
4-(4-Acetylphenyl)benzonitrile belongs to the nitrile-function compound family, with a molecular formula of and a molecular weight of 221.254 g/mol . The compound’s structure consists of two phenyl rings connected by a single bond, with an acetyl group (-COCH) at the para position of one ring and a nitrile group (-CN) at the para position of the other.
Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 221.254 g/mol |
| Exact Mass | 221.084 g/mol |
| PSA (Polar Surface Area) | 40.86 Ų |
| LogP (Octanol-Water) | 3.43 |
| HS Code | 2926909090 |
The relatively high LogP value indicates moderate lipophilicity, suggesting potential permeability in biological membranes. The polar nitrile and acetyl groups contribute to its PSA, influencing solubility in polar solvents .
Synthetic Routes and Industrial Production
Industrial Manufacturing Considerations
Large-scale production would optimize the above methods for yield and cost-efficiency. Continuous flow reactors could enhance reaction control, while green solvents (e.g., cyclopentyl methyl ether) might replace traditional toluene to reduce environmental impact. Regulatory compliance under HS Code 2926909090 necessitates adherence to safety protocols for nitrile handling .
Reactivity and Functional Group Transformations
The compound’s acetyl and nitrile groups enable diverse chemical modifications:
Oxidation Reactions
The acetyl group undergoes oxidation to a carboxylic acid using strong oxidants like KMnO in acidic conditions:
This product could serve as a monomer for polyamide synthesis.
Reduction Reactions
The nitrile group reduces to a primary amine via LiAlH in anhydrous ether:
Such amines are valuable intermediates in drug discovery.
Electrophilic Aromatic Substitution
The electron-rich phenyl rings undergo nitration or halogenation. For example, nitration with HNO/HSO yields:
Challenges and Future Research
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Synthetic Optimization: Developing catalytic systems to minimize palladium residues.
-
Biological Profiling: Screening for antimicrobial or anticancer activity.
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Environmental Impact: Assessing biodegradation pathways of nitrile byproducts.
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